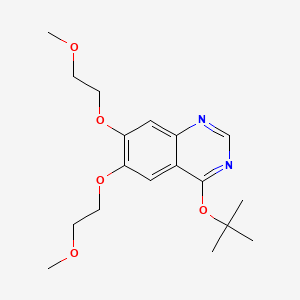
4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline is a complex organic compound with a unique structure that includes multiple ether and quinazoline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Ether Groups: The addition of methoxyethoxy groups is usually done through etherification reactions, where alcohols react with alkyl halides in the presence of a base.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline core, leading to different structural analogs.
Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They can include various quinazoline derivatives with modified ether groups or different functional groups attached to the core structure.
Wissenschaftliche Forschungsanwendungen
4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, leading to various biological effects. The ether groups may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanol, 1-(1-methylethoxy): Shares similar ether groups but has a different core structure.
1-Ethoxy-2-(2-methoxyethoxy)ethane: Contains similar ether groups but lacks the quinazoline core.
Uniqueness
4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline is unique due to its combination of a quinazoline core with multiple ether groups. This structure provides distinct chemical and biological properties that are not found in simpler compounds.
Eigenschaften
Molekularformel |
C18H26N2O5 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
6,7-bis(2-methoxyethoxy)-4-[(2-methylpropan-2-yl)oxy]quinazoline |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17-13-10-15(23-8-6-21-4)16(24-9-7-22-5)11-14(13)19-12-20-17/h10-12H,6-9H2,1-5H3 |
InChI-Schlüssel |
QUQYICXBQKKNND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=NC=NC2=CC(=C(C=C21)OCCOC)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















